molecular formula C16H17ClN2O2 B5623788 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide CAS No. 313700-05-9

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide

Cat. No. B5623788
CAS RN: 313700-05-9
M. Wt: 304.77 g/mol
InChI Key: QIXGIEOYVQLWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide" often involves complex reactions that yield potential pesticide compounds. For instance, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share structural similarities, have been characterized by X-ray powder diffraction, indicating their potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, reveals specific conformational features, such as the syn orientation of the N—H bond to the methyl substituent, which is significant for understanding the compound's chemical behavior and reactivity (Gowda et al., 2009).

Chemical Reactions and Properties

Compounds with structures similar to the subject compound have been involved in reactions leading to the formation of novel substances. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines produces 2-acylamino-3-arylamino-1,4-naphthoquinones, indicating diverse reactivity that could be relevant to our compound of interest (Agarwal & Mital, 1976).

Physical Properties Analysis

The physical properties of compounds structurally related to "2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide" have been studied through techniques like X-ray diffraction, offering insights into their crystalline structures and stability under various conditions (Olszewska et al., 2011).

Chemical Properties Analysis

The chemical behavior of related compounds, such as their reactivity in hydrogen abstraction reactions, provides valuable information on their potential interactions and transformations in various chemical environments. For example, the hydrogen abstraction from acetamide to produce radicals demonstrates a specific pathway of chemical reactivity that could be analogous to our compound (Haupa, Ong, & Lee, 2020).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-4-5-18-14(6-10)19-15(20)9-21-13-7-11(2)16(17)12(3)8-13/h4-8H,9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXGIEOYVQLWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.